AMPA receptor modulator-3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AMPA receptor modulator-3 is a novel compound designed to interact with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. This receptor is a critical component of the glutamatergic system in the central nervous system, primarily mediating fast excitatory synaptic transmission. AMPA receptors are ionotropic receptors that facilitate the passage of sodium ions into neurons upon activation by glutamate, leading to depolarization and neuronal excitability. The modulation of these receptors has significant implications for various neurological conditions, making AMPA receptor modulators an area of intense research interest.

AMPA receptor modulator-3 exhibits a unique mechanism of action as a positive allosteric modulator. Unlike traditional agonists that activate the receptor directly, this compound enhances the receptor's response to glutamate without activating it on its own. This modulation occurs through binding to allosteric sites on the receptor, which alters its conformation and enhances its activity in the presence of glutamate. The specific

The biological activity of AMPA receptor modulator-3 is characterized by its ability to potentiate synaptic transmission in the central nervous system. Studies have shown that compounds like AMPA receptor modulator-3 can significantly enhance synaptic plasticity, which is crucial for learning and memory processes. The modulation of AMPA receptors is also linked to therapeutic effects in various neurological disorders, such as depression, schizophrenia, and neurodegenerative diseases . The compound's efficacy is often assessed through electrophysiological techniques, such as patch-clamp recordings, which measure the ionic currents flowing through AMPA receptors in response to agonist application.

The synthesis of AMPA receptor modulator-3 involves several key steps that optimize yield and purity. Recent advancements have focused on developing synthetic routes that utilize tricyclic scaffolds and other complex organic frameworks. For instance, derivatives based on 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.1]tetradecane-4,8,12-trione have been synthesized through multi-step organic reactions involving cyclization and functional group modifications . These methods allow for precise control over the chemical structure, which is essential for achieving desired biological activity.

AMPA receptor modulator-3 has potential applications in treating various neurological disorders due to its ability to enhance synaptic transmission and plasticity. Its therapeutic potential extends to conditions such as:

- Depression: By enhancing glutamatergic signaling, it may alleviate symptoms associated with major depressive disorder.

- Schizophrenia: Modulating AMPA receptors can help address cognitive deficits often observed in schizophrenia.

- Neurodegenerative Diseases: Its neuroprotective properties may offer benefits in diseases like Alzheimer's and Parkinson's by improving synaptic function and resilience against excitotoxicity .

AMPA receptor modulator-3 belongs to a class of compounds known as positive allosteric modulators of AMPA receptors. Below is a comparison highlighting its uniqueness relative to similar compounds:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Aniracetam | Low-impact PAM | Enhances glutamate signaling | First developed nootropic; mild cognitive enhancer |

| CX-516 | Low-impact PAM | Increases synaptic currents | Known for cognitive enhancement properties |

| Mibampator | High-impact PAM | Reduces desensitization | Stronger effects on synaptic transmission |

| JNJ-55511118 | High-impact PAM | Disrupts TARP interaction | Potential anticonvulsant effects |

| AMPA receptor modulator-3 | Novel PAM | Enhances response to glutamate | Unique scaffold design; potential for diverse therapeutic applications |

AMPA receptor modulator-3 distinguishes itself through its specific chemical structure and enhanced selectivity for various AMPA receptor subtypes, allowing for tailored therapeutic interventions without broad activation that could lead to adverse effects .

Allosteric Binding Site Topology and Receptor Interaction Dynamics

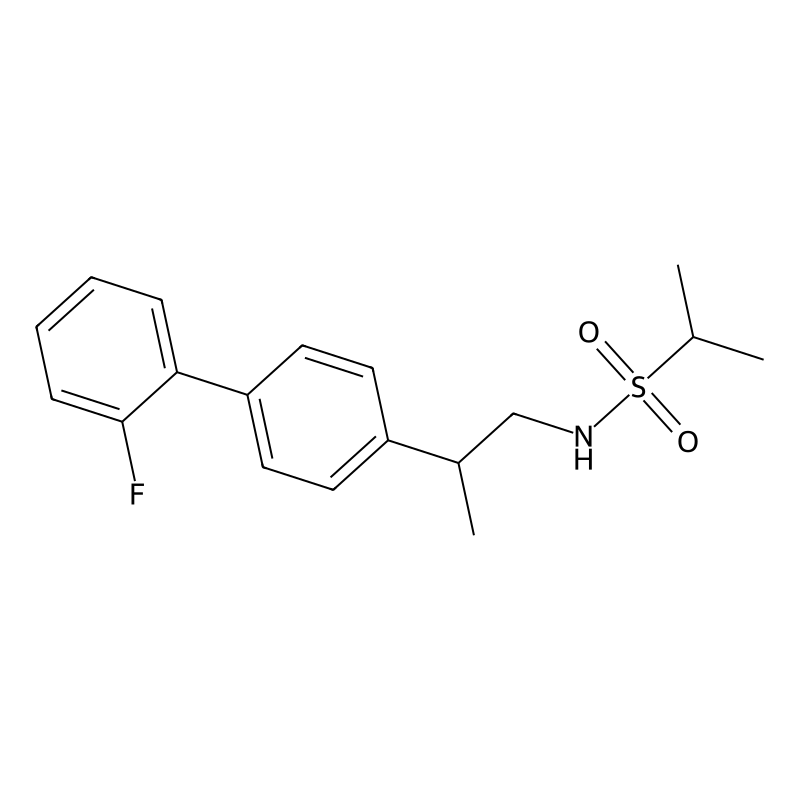

AMPA receptor modulator-3, chemically designated as N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide and commonly known by its research designation LY392098, represents a novel class of positive allosteric modulators that specifically target alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [1] [2]. The compound exhibits a molecular weight of 335.44 grams per mole and operates through a sophisticated allosteric mechanism that fundamentally differs from traditional agonist-based receptor activation [3] [2].

The allosteric binding site topology of AMPA receptor modulator-3 is characterized by its specific localization within the dimer interface of the ligand-binding domain [4]. This binding region constitutes a solvent-filled crevice that forms between adjacent receptor subunits, creating a unique microenvironment for modulator interaction [4]. The binding site architecture is distinguished by a characteristic U-shaped crevice formed by main chain residues extending from proline 494 through serine 497, with proline 494 forming the apex of this structural feature while serine 497 and serine 729 define the base of the binding pocket [4].

The molecular interaction dynamics involve a complex network of hydrogen bonding and van der Waals forces [4]. The modulator establishes water-mediated hydrogen bonds with critical residues including the main chain oxygen atom of proline A494, the ND2 atom of asparagine A754, and the main chain oxygen atom of isoleucine B481 [4]. Additionally, the compound forms hydrogen bonds with lysine 730 and serine 729 residues, creating a stable binding configuration that enhances receptor function without directly competing with glutamate for the orthosteric binding site [4].

The binding mechanism demonstrates remarkable specificity for the dimer interface region, where the modulator binds on the molecular twofold axis of symmetry [4]. This positioning allows AMPA receptor modulator-3 to stabilize the closed-cleft, agonist-bound conformation of the ligand-binding core through direct interactions with the interdomain hinge region [4]. The compound exhibits an EC50 value of 4.4 micromolar, indicating high potency in enhancing AMPA receptor-mediated responses [3].

Impact on Receptor Desensitization Kinetics and Deactivation Rates

The primary mechanism of action for AMPA receptor modulator-3 involves significant modulation of receptor deactivation kinetics rather than desensitization processes [2] [5]. Deactivation represents the process by which ion-conducting pores close following agonist removal, allowing for receptor recovery and subsequent activation cycles [5]. AMPA receptor modulator-3 demonstrates pronounced efficacy in slowing deactivation rates, with studies revealing up to 31-fold enhancement in current amplitude when co-applied with AMPA at optimal concentrations [2].

The compound exhibits minimal direct effects on receptor desensitization kinetics [5]. Desensitization, defined as the transition of receptors into non-conducting states despite continued agonist presence, remains largely unaffected by AMPA receptor modulator-3 treatment [5]. This selective modulation profile distinguishes the compound from other allosteric modulators such as cyclothiazide, which primarily targets desensitization mechanisms [4].

Mechanistic analysis reveals that AMPA receptor modulator-3 influences channel gating through stabilization of the closed clamshell conformation of the ligand-binding domain [5]. The compound binds to the interdomain hinge region, comprising residues that undergo conformational changes during agonist binding and domain closure [4]. By stabilizing this closed-cleft state, the modulator effectively reduces the rate of agonist unbinding and subsequent channel deactivation [4].

The kinetic effects manifest as time-dependent and activity-dependent enhancement of receptor function [2]. The potentiation becomes evident only in the presence of agonist and continuously develops over prolonged application periods [2]. Additionally, AMPA receptor modulator-3 increases agonist potency approximately sevenfold, indicating enhanced receptor sensitivity to endogenous glutamate [2].

Recovery from desensitization processes shows enhanced kinetics in the presence of AMPA receptor modulator-3 [6]. The compound facilitates more rapid transition of receptors from desensitized states back to activatable conformations, thereby improving overall receptor availability for subsequent activation cycles [6]. This enhancement contributes to improved synaptic transmission fidelity and sustained excitatory signaling capacity [6].

Subunit-Specific Modulation Patterns (GluA1-GluA4 Variants)

AMPA receptor modulator-3 exhibits distinct modulation patterns across the four primary AMPA receptor subunits, designated GluA1 through GluA4 [7] [8]. Each subunit contributes unique functional properties to the tetrameric receptor complex, and the modulator demonstrates differential effects based on subunit composition and assembly patterns [8] [9].

GluA1 subunit modulation by AMPA receptor modulator-3 primarily involves enhanced synaptic delivery and trafficking mechanisms [8] [10]. The GluA1 subunit plays critical roles in long-term potentiation expression and memory formation processes [8]. The modulator facilitates activity-dependent insertion of GluA1-containing receptors into synaptic membranes, particularly during learning and memory consolidation phases [10]. Phosphorylation of serine 845 on GluA1 subunits becomes enhanced in the presence of the modulator, promoting synaptic targeting and stabilization of receptors at active synapses [10].

GluA2 subunit interactions with AMPA receptor modulator-3 demonstrate stabilization of receptor complex formation [8] [9]. The GluA2 subunit serves as the predominant subunit in most AMPA receptor assemblies and controls calcium permeability through its edited glutamine-to-arginine substitution [9]. The modulator enhances dimer interface stability involving GluA2-containing complexes, promoting formation of stable heterotetrameric receptors [8]. This stabilization contributes to reduced receptor internalization and enhanced membrane expression of functional channels [9].

GluA3 subunit modulation patterns reveal requirements for proper synaptic organization and maturation [11] [12]. The modulator influences GluA3-dependent synaptic differentiation, particularly in specialized synapses such as cochlear ribbon synapses where GluA3 determines ultrafast kinetic properties [11]. AMPA receptor modulator-3 enhances the ability of GluA3 to promote appropriate assembly of other AMPA receptor subunits, ensuring optimal receptor stoichiometry and functional properties [12].

GluA4 subunit interactions with the modulator contribute to kinetic diversity and fast synaptic transmission properties [8] [13]. GluA4-containing receptors typically exhibit rapid desensitization and deactivation kinetics, and AMPA receptor modulator-3 modulates these properties to optimize synaptic transmission timing [8]. The compound enhances GluA4 expression in specific neuronal populations while maintaining the characteristic fast kinetic profile essential for high-frequency signaling [13].

Splice variant specificity represents an additional layer of subunit-specific modulation [14] [15]. AMPA receptor subunits exist as flip and flop variants generated through alternative splicing, with distinct desensitization kinetics and modulator sensitivities [14]. AMPA receptor modulator-3 demonstrates preferential effects on flop variants compared to flip variants, contributing to circuit-specific modulation of synaptic transmission [15]. This specificity allows for targeted enhancement of particular neuronal pathways while preserving the functional diversity necessary for complex information processing [15].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Farley S, Apazoglou K, Witkin JM, Giros B, Tzavara ET. Antidepressant-like effects of an AMPA receptor potentiator under a chronic mild stress paradigm. Int J Neuropsychopharmacol. 2010 Oct;13(9):1207-18. doi: 10.1017/S1461145709991076. PubMed PMID: 20059803.